molecular formula C17H10F2N4O2 B14964298 3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B14964298
M. Wt: 340.28 g/mol
InChI Key: RUBCQOAWSOTBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-Oxadiazole Ring: The synthesis begins with the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions. Fluorobenzene derivatives can be used as starting materials, which undergo substitution reactions with appropriate nucleophiles.

    Coupling Reactions: The final step involves coupling the fluorophenyl-substituted oxadiazole intermediates to form the desired compound. This can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production may require the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxadiazole rings.

Scientific Research Applications

3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and tracking biological processes.

    Medicine: The compound is explored for its potential therapeutic applications. Its unique structure and chemical properties make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: In industrial applications, the compound is used as an intermediate in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The fluorophenyl groups and oxadiazole rings contribute to its binding affinity and specificity, allowing it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(2-Bromophenyl)-5-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(2-Methylphenyl)-5-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

Compared to similar compounds, 3-(2-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of fluorine atoms in its structure Fluorine atoms can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and biological activity

Properties

Molecular Formula

C17H10F2N4O2

Molecular Weight

340.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10F2N4O2/c18-11-7-5-10(6-8-11)17-22-21-15(24-17)9-14-20-16(23-25-14)12-3-1-2-4-13(12)19/h1-8H,9H2

InChI Key

RUBCQOAWSOTBFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.